5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine
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Overview
Description
5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H3BrF5NO It is a pyridine derivative that contains bromine, difluoromethoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine typically involves the bromination of 2-(difluoromethoxy)-3-(trifluoromethyl)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like potassium carbonate or sodium hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and ligands are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in their activity or function. The presence of bromine, difluoromethoxy, and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(trifluoromethyl)pyridine: Lacks the difluoromethoxy group but has similar reactivity.
2-(Difluoromethoxy)-3-(trifluoromethyl)pyridine: Lacks the bromine atom but shares other functional groups.
5-Bromo-2-(methoxy)-3-(trifluoromethyl)pyridine: Contains a methoxy group instead of a difluoromethoxy group.
Uniqueness
5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine is unique due to the combination of bromine, difluoromethoxy, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
5-bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF5NO/c8-3-1-4(7(11,12)13)5(14-2-3)15-6(9)10/h1-2,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWJMUAHLWLFRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)OC(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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